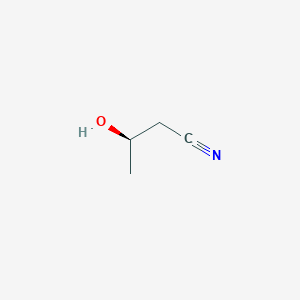

(R)-3-Hydroxybutanenitrile

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(3R)-3-hydroxybutanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO/c1-4(6)2-3-5/h4,6H,2H2,1H3/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYJAJQGCMSBKPB-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

85.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of (R)-3-Hydroxybutanenitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of (R)-3-Hydroxybutanenitrile. The information is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential and synthetic utility of this chiral molecule.

Core Chemical Properties

This compound is a chiral molecule containing both a hydroxyl and a nitrile functional group. These groups dictate its chemical reactivity and physical properties, making it a valuable building block in organic synthesis.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of 3-hydroxybutanenitrile. It is important to note that some of these properties have been reported for the racemic mixture.

| Property | Value | Reference |

| Molecular Formula | C₄H₇NO | [1] |

| Molecular Weight | 85.10 g/mol | [1] |

| Boiling Point | 214 °C (lit.) | [2] |

| Density | 0.976 g/mL at 25 °C (lit.) | [2] |

| Refractive Index (n²⁰/D) | 1.429 (lit.) | [2] |

| Solubility | Soluble in water, ethanol, and methanol. |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Below are the expected spectral features based on its chemical structure.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different proton environments in the molecule. A representative ¹H NMR spectrum for 3-hydroxybutyronitrile is available.[3]

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |

| -OH | Broad singlet | s |

| -CH(OH)- | Multiplet | m |

| -CH₂-CN | Multiplet | m |

| -CH₃ | Doublet | d |

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule.

| Carbon | Expected Chemical Shift (δ, ppm) |

| -CN | 118-125 |

| -CH(OH)- | 60-70 |

| -CH₂-CN | 25-35 |

| -CH₃ | 20-30 |

IR Spectroscopy

The infrared spectrum reveals the presence of the key functional groups.

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H | Stretch | 3600-3200 | Strong, Broad |

| C-H (sp³) | Stretch | 3000-2850 | Medium-Strong |

| C≡N | Stretch | 2260-2240 | Sharp, Medium |

| C-O | Stretch | 1260-1000 | Strong |

Experimental Protocols

The following sections detail methodologies for the synthesis, purification, and analysis of this compound.

Enantioselective Synthesis

An efficient method for the synthesis of this compound is through the enzymatic reduction of 3-oxobutanenitrile. This approach offers high enantioselectivity. A similar enzymatic reduction has been successfully used for the synthesis of (R)-3-hydroxypentanenitrile.[4]

Methodology: Enzymatic Reduction of 3-Oxobutanenitrile

-

Enzyme and Cofactor Preparation: A recombinant ketoreductase enzyme that exhibits (R)-selectivity is expressed in a suitable host, such as E. coli. A cofactor regeneration system, for example, using glucose dehydrogenase and glucose, is prepared to ensure a continuous supply of NADPH.

-

Reaction Setup: In a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.0), 3-oxobutanenitrile is added as the substrate. The ketoreductase, NADPH, and the cofactor regeneration system are then introduced.

-

Reaction Conditions: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) with gentle agitation.

-

Monitoring: The progress of the reaction is monitored by periodically taking aliquots and analyzing them by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion and enantiomeric excess.

-

Work-up and Purification: Once the reaction is complete, the enzyme is removed by centrifugation. The aqueous solution is then extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound. Further purification can be achieved by vacuum distillation or column chromatography.

References

- 1. 3-Hydroxybutanenitrile | C4H7NO | CID 107273 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. resource.aminer.org [resource.aminer.org]

- 3. 3-HYDROXYBUTYRONITRILE(4368-06-3) 1H NMR [m.chemicalbook.com]

- 4. Efficient synthesis of (R)-3-hydroxypentanenitrile in high enantiomeric excess by enzymatic reduction of 3-oxopentanenitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

physical properties of (R)-3-Hydroxybutanenitrile

An In-depth Technical Guide to the Physical Properties of (R)-3-Hydroxybutanenitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the key , a versatile chiral building block in organic synthesis. The information is presented for use in a research and development setting, with a focus on quantitative data and detailed experimental methodologies.

Core Physical Properties

This compound, also known as (R)-(-)-3-Hydroxybutyronitrile, is a colorless to slightly yellow liquid.[1][2] Its chemical structure consists of a four-carbon chain with a nitrile group at one end and a hydroxyl group on the third carbon, which is a chiral center.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₄H₇NO | [3][4][5] |

| Molecular Weight | 85.10 g/mol | [4][5][6] |

| Boiling Point | 214-217 °C (at 760 mmHg) | [1][3][6][7] |

| Density | 0.976 - 0.991 g/mL (at 25 °C) | [1][2][3][6] |

| Refractive Index | n20/D 1.429 | [1][2] |

| Flash Point | 85 - 85.2 °C | [1][6] |

| pKa | 13.89 ± 0.20 (Predicted) | [6] |

| Solubility | Soluble in Dichloromethane (DCM), Ethyl Acetate.[6] Expected to be soluble in water.[8] |

Experimental Protocols for Property Determination

The following sections detail standard laboratory protocols for measuring the key physical properties listed above.

Determination of Boiling Point (Thiele Tube Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. The Thiele tube method is a convenient technique for determining the boiling point of small quantities of liquid.[9]

Methodology:

-

Sample Preparation: A small amount of the liquid sample (e.g., this compound) is placed into a small test tube. A capillary tube, sealed at one end, is inverted and placed into the test tube.

-

Apparatus Setup: The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then secured in a Thiele tube containing a high-boiling point oil (e.g., mineral oil), making sure the rubber band or attachment is above the oil level.[9]

-

Heating: The side arm of the Thiele tube is gently heated. The design of the tube promotes the circulation of the oil, ensuring uniform heating.[9]

-

Observation: As the temperature rises, a steady stream of bubbles will emerge from the inverted capillary tube. Heating should continue until the temperature is slightly above the boiling point.

-

Measurement: The heat source is removed, and the apparatus is allowed to cool. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[9]

Determination of Density (Pycnometer Method)

Density is the mass of a substance per unit volume. The pycnometer method is a precise technique for measuring the density of liquids.[10]

Methodology:

-

Weighing the Empty Pycnometer: A clean, dry pycnometer (a flask with a specific, known volume) is weighed accurately on an analytical balance.

-

Filling the Pycnometer: The pycnometer is filled with the liquid sample, ensuring no air bubbles are present. The stopper is inserted, and any excess liquid is carefully wiped from the exterior.

-

Weighing the Filled Pycnometer: The pycnometer filled with the sample is weighed.

-

Calculation: The mass of the liquid is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer. The density is then calculated by dividing the mass of the liquid by the known volume of the pycnometer.[10]

Determination of Solubility (Shake-Flask Method)

Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution. The shake-flask method is a standard protocol for determining thermodynamic solubility.[11][12]

Methodology:

-

Preparation: An excess amount of this compound (solute) is added to a known volume of the solvent (e.g., water) in a flask at a constant, controlled temperature.[13]

-

Equilibration: The flask is sealed and agitated (e.g., using a shaker bath) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: After equilibration, the mixture is allowed to stand, and the undissolved portion of the solute is separated from the saturated solution. This is typically achieved by centrifugation or filtration, ensuring the temperature is maintained to prevent changes in solubility.[11]

-

Concentration Analysis: The concentration of the solute in the clear, saturated solution is measured using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

Calculation: The solubility is expressed as the mass of solute per volume or mass of the solvent (e.g., g/L or mg/mL).

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask method for determining solubility.

Caption: Workflow for Solubility Determination via the Shake-Flask Method.

References

- 1. Page loading... [wap.guidechem.com]

- 2. 3-HYDROXYBUTYRONITRILE | 4368-06-3 [chemicalbook.com]

- 3. 3-hydroxybutanenitrile [stenutz.eu]

- 4. 3-Hydroxybutanenitrile | C4H7NO | CID 107273 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (3R)-3-hydroxybutanenitrile | C4H7NO | CID 7022523 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (R)-(-)-3-HYDROXYBUTYRONITRILE | 125103-95-9 [chemicalbook.com]

- 7. 3-HYDROXYBUTYRONITRILE | 4368-06-3 [amp.chemicalbook.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. mt.com [mt.com]

- 11. orbit.dtu.dk [orbit.dtu.dk]

- 12. lup.lub.lu.se [lup.lub.lu.se]

- 13. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

An In-depth Technical Guide to the Molecular Structure and Stereochemistry of (R)-3-Hydroxybutanenitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, stereochemistry, and key physicochemical properties of (R)-3-Hydroxybutanenitrile. Detailed experimental protocols for its synthesis and stereochemical analysis are also presented to support research and development activities in the pharmaceutical and chemical industries.

Molecular Structure and Properties

This compound, a chiral molecule, possesses a stereocenter at the third carbon atom, conferring it specific optical properties. Its chemical formula is C₄H₇NO, with a molecular weight of approximately 85.10 g/mol .[1] The molecule features a hydroxyl (-OH) group and a nitrile (-C≡N) group, which contribute to its chemical reactivity and physical properties.

Physicochemical Data

The following table summarizes the key quantitative data for 3-hydroxybutanenitrile. It is important to note that while data for the racemic mixture is readily available, specific values for the (R)-enantiomer are less commonly reported. The synonym (R)-(-)-3-Hydroxybutyronitrile indicates that the (R)-enantiomer is levorotatory.

| Property | Value | Notes |

| Molecular Formula | C₄H₇NO | |

| Molecular Weight | 85.10 g/mol | [1] |

| Boiling Point | ~214 °C | For the racemic mixture. |

| Density | ~0.976 g/mL at 25 °C | For the racemic mixture. |

| Refractive Index | ~1.429 at 20 °C | For the racemic mixture. |

| Optical Rotation | Levorotatory (-) | Specific value not consistently reported in literature. |

| CAS Number | 125103-95-9 | For this compound. |

Stereochemistry

The stereochemistry of this compound is defined by the spatial arrangement of the substituents around the chiral center (C3). The "R" designation is assigned based on the Cahn-Ingold-Prelog (CIP) priority rules.

References

An In-depth Technical Guide to (3R)-3-Hydroxybutanenitrile

This technical guide provides a comprehensive overview of (3R)-3-hydroxybutanenitrile, a chiral molecule with significant applications in chemical synthesis and potential relevance in drug development. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identity and Properties

(3R)-3-hydroxybutanenitrile, also known by its IUPAC name (3R)-3-hydroxybutanenitrile, is a chiral hydroxynitrile.[1][2][3] It is the (R)-enantiomer of 3-hydroxybutanenitrile.

Chemical Structure

The chemical structure of (3R)-3-hydroxybutanenitrile consists of a four-carbon chain with a nitrile group at one end and a hydroxyl group on the third carbon atom, which is a stereocenter with the (R) configuration.

Synonyms:

Physicochemical Properties

A summary of the key physicochemical properties of 3-hydroxybutanenitrile is presented in the table below. Data for the specific (R)-enantiomer is limited, so properties for the racemic mixture are also included where specified.

| Property | Value | Source |

| Molecular Formula | C4H7NO | [1][2][4] |

| Molecular Weight | 85.10 g/mol | [1] |

| CAS Number | 125103-95-9 | [1] |

| Appearance | Clear slightly yellow to amber liquid (racemic) | [5] |

| Boiling Point | 214 °C (lit.) (racemic) | [5] |

| Density | 0.976 g/mL at 25 °C (lit.) (racemic) | [5] |

| Refractive Index | n20/D 1.429 (lit.) (racemic) | [5] |

| Topological Polar Surface Area | 44.02 Ų | [6] |

| LogP | 0.28088 | [6] |

| Hydrogen Bond Donors | 1 | [6] |

| Hydrogen Bond Acceptors | 2 | [6] |

| Rotatable Bonds | 1 | [6] |

Synthesis and Experimental Protocols

(3R)-3-Hydroxybutanenitrile and its derivatives are valuable chiral building blocks in organic synthesis. One common synthetic route to a related compound, 4-chloro-3-hydroxybutanenitrile, involves the reaction of epichlorohydrin with a cyanide source. A similar strategy can be envisioned for the synthesis of 3-hydroxybutanenitrile derivatives.

General Synthetic Strategy for Hydroxybutanenitriles

A general workflow for the synthesis of hydroxybutanenitriles from epoxides is depicted below. This strategy involves the nucleophilic ring-opening of an epoxide with a cyanide anion.

Example Experimental Protocol: Synthesis of 4-chloro-3-hydroxybutanenitrile

The following protocol for the synthesis of 4-chloro-3-hydroxybutanenitrile is adapted from the literature and serves as a representative example of the synthesis of this class of compounds.[7]

Materials:

-

Sodium cyanide (NaCN)

-

Water (deionized)

-

Concentrated sulfuric acid (H₂SO₄)

-

Epichlorohydrin

-

Ethyl acetate

-

Sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 9.93 g of sodium cyanide in 60 mL of water in a suitable reaction vessel.

-

Cool the solution to 0 °C using an ice bath.

-

Carefully add concentrated sulfuric acid dropwise to the solution until the pH reaches 8.5.

-

Add 15 g of epichlorohydrin dropwise to the reaction mixture.

-

Allow the mixture to warm to room temperature and stir overnight.

-

Extract the reaction mixture three times with ethyl acetate.

-

Combine the organic layers and dry over sodium sulfate.

-

Filter the solution and concentrate in vacuo to obtain 4-chloro-3-hydroxybutanenitrile.

This protocol yields 4-chloro-3-hydroxybutanenitrile, which can be a precursor for other derivatives. The synthesis of the specific (R)-enantiomer would require either a chiral starting material or a chiral resolution step.

Biological Activity and Applications in Drug Development

(3R)-3-hydroxybutanenitrile has been identified as a fungal metabolite with notable biological activity. Its chiral nature and functional groups also make it an attractive building block for the synthesis of more complex molecules, including pharmaceuticals.

Antifungal Activity

This compound has been isolated from Aspergillus sp. KJ-9 and has been shown to be active against a variety of phytopathogenic fungi.[1] This suggests a potential role as a lead compound for the development of new antifungal agents.

Role as a Chiral Building Block

Chiral hydroxynitriles are versatile intermediates in the synthesis of pharmaceuticals. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, while the hydroxyl group can be further functionalized. The introduction of a nitrile group into a drug molecule can also modulate its pharmacokinetic profile and binding mode.[8]

The logical relationship for the utility of (3R)-3-hydroxybutanenitrile in drug development is illustrated below.

Conclusion

(3R)-3-Hydroxybutanenitrile is a valuable chiral molecule with established antifungal properties and significant potential as a building block in the synthesis of pharmaceuticals. This guide has provided an overview of its chemical properties, a representative synthetic protocol for a related compound, and its potential applications in drug development. Further research into the specific biological mechanisms of action and the development of stereoselective synthetic routes will be crucial for fully realizing the potential of this compound.

References

- 1. (3R)-3-hydroxybutanenitrile | C4H7NO | CID 7022523 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (3R)-3-hydroxybutanenitrile | C4H7NO | CID 7022523 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Hydroxybutanenitrile | C4H7NO | CID 107273 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. GSRS [precision.fda.gov]

- 5. 3-HYDROXYBUTYRONITRILE | 4368-06-3 [chemicalbook.com]

- 6. chemscene.com [chemscene.com]

- 7. US20100029898A1 - Process for the synthesis of 3-hydroxyglutaronitrile - Google Patents [patents.google.com]

- 8. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

(R)-3-Hydroxybutanenitrile: A Technical Guide for Researchers

CAS Number: 125103-95-9

(R)-3-Hydroxybutanenitrile is a chiral molecule of significant interest in the fields of organic synthesis and drug development. This technical guide provides an in-depth overview of its properties, synthesis, and potential applications, with a focus on its established antifungal activity.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C4H7NO | --INVALID-LINK-- |

| Molecular Weight | 85.10 g/mol | --INVALID-LINK-- |

| Appearance | Colorless to light yellow liquid | --INVALID-LINK-- |

| Boiling Point | 214 °C (lit.) | --INVALID-LINK-- |

| Density | 0.976 g/mL at 25 °C (lit.) | --INVALID-LINK-- |

| Refractive Index | n20/D 1.429 (lit.) | --INVALID-LINK-- |

Biological Activity and Potential Applications

This compound is a naturally occurring secondary metabolite isolated from the fungus Aspergillus sp. KJ-9.[1] It has demonstrated notable antifungal activity against a broad spectrum of phytopathogenic fungi, highlighting its potential as a lead compound for the development of novel agrochemical fungicides.[1]

The nitrile functional group is a versatile moiety in medicinal chemistry and can participate in various biological interactions. Nitrile-containing compounds have been successfully developed as drugs targeting a range of enzymes and receptors.

Postulated Antifungal Mechanism of Action

The precise molecular mechanism of antifungal action for this compound has not been definitively elucidated in the available literature. However, based on the common mechanisms of action for many known antifungal agents, two primary pathways can be postulated:

-

Inhibition of Ergosterol Biosynthesis: Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Its depletion disrupts membrane integrity and function, leading to fungal cell death. Many antifungal drugs, such as azoles and morpholines, target specific enzymes in the ergosterol biosynthesis pathway.[2][3] this compound may act as an inhibitor of one of these key enzymes.

-

Disruption of Fungal Cell Membrane Integrity: The compound could directly interact with the fungal cell membrane, altering its permeability and causing leakage of essential intracellular components. This direct membranolytic activity is another established mechanism for various antifungal compounds.[4][5][6]

Further research is required to identify the specific molecular target and signaling pathways affected by this compound in pathogenic fungi.

Experimental Protocols: Biocatalytic Synthesis

The enantioselective synthesis of chiral β-hydroxy nitriles, such as this compound, is most effectively achieved through biocatalytic methods. These approaches offer high stereoselectivity under mild reaction conditions. Below is a generalized experimental protocol based on the use of halohydrin dehalogenases or aldoxime dehydratases.

Objective: To synthesize this compound with high enantiomeric excess.

Materials:

-

A suitable prochiral epoxide substrate.

-

A cyanide source (e.g., acetone cyanohydrin, which is often preferred for its lower toxicity compared to gaseous HCN).

-

A recombinant enzyme, such as a halohydrin dehalogenase or an aldoxime dehydratase, with known activity and stereoselectivity for the desired reaction. This may be in the form of a purified enzyme, a cell-free extract, or whole recombinant cells.

-

Buffer solution (e.g., phosphate buffer, pH 7.0).

-

Organic co-solvent (if required to improve substrate solubility, e.g., DMSO).

-

Reaction vessel with temperature and pH control.

-

Quenching solution (e.g., dilute acid).

-

Organic solvent for extraction (e.g., ethyl acetate).

-

Drying agent (e.g., anhydrous sodium sulfate).

-

Equipment for purification (e.g., rotary evaporator, column chromatography system).

-

Analytical instrumentation for determining yield and enantiomeric excess (e.g., GC or HPLC with a chiral column).

Procedure:

-

Enzyme Preparation: Prepare the biocatalyst. If using whole cells, cultivate the recombinant microbial strain expressing the desired enzyme to an appropriate cell density and harvest the cells by centrifugation. The cells may be used directly or after permeabilization. If using a purified enzyme or cell-free extract, prepare this according to standard biochemical protocols.

-

Reaction Setup: In a temperature-controlled reaction vessel, prepare the reaction mixture by dissolving the epoxide substrate in the buffer, with the addition of a co-solvent if necessary.

-

Initiation of Reaction: Add the biocatalyst to the reaction mixture and allow it to equilibrate. Initiate the enzymatic reaction by the controlled addition of the cyanide source. Maintain the pH of the reaction mixture at the optimal level for the enzyme using a pH-stat or by periodic addition of a suitable acid or base.

-

Reaction Monitoring: Monitor the progress of the reaction by periodically taking samples and analyzing them by GC or HPLC to determine the conversion of the substrate and the formation of the product.

-

Reaction Quenching: Once the reaction has reached the desired conversion, quench the reaction by adding a dilute acid to inactivate the enzyme.

-

Product Extraction: Extract the product from the aqueous reaction mixture using an appropriate organic solvent, such as ethyl acetate. Combine the organic layers.

-

Purification: Dry the combined organic extracts over an anhydrous drying agent, filter, and concentrate the solvent using a rotary evaporator. Purify the crude product by column chromatography on silica gel.

-

Analysis: Characterize the purified this compound by spectroscopic methods (e.g., NMR, IR) and determine the enantiomeric excess using chiral GC or HPLC.

Signaling Pathways in Fungal Stress Response

While the specific signaling pathways modulated by this compound are unknown, it is valuable for drug development professionals to be aware of the key pathways that fungi utilize to respond to chemical stress. Inhibition of these pathways can often enhance the efficacy of antifungal agents. Two of the most critical pathways are:

-

High Osmolarity Glycerol (HOG) Pathway: This is a mitogen-activated protein kinase (MAPK) cascade that is crucial for the fungal response to osmotic and oxidative stress.

-

Cell Wall Integrity (CWI) Pathway: This pathway is activated by cell wall stressors, including some antifungal drugs that target cell wall components. It orchestrates a compensatory response to maintain cell integrity.

Future research could investigate whether this compound's antifungal activity involves the modulation of these or other critical fungal signaling pathways.

Conclusion

This compound represents a promising chiral building block and a potential lead compound for the development of new antifungal agents. Its natural origin and demonstrated biological activity warrant further investigation into its specific mechanism of action and in vivo efficacy. The biocatalytic synthesis routes offer an environmentally friendly and highly selective means of producing this valuable molecule for research and development purposes.

References

- 1. researchgate.net [researchgate.net]

- 2. Ergosterol Biosynthesis Inhibitors Become Fungicidal when Combined with Calcineurin Inhibitors against Candida albicans, Candida glabrata, and Candida krusei - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ergosterol biosynthesis inhibition: a target for antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent developments in membrane targeting antifungal agents to mitigate antifungal resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Improving the Cellular Selectivity of a Membrane-Disrupting Antimicrobial Agent by Monomer Control and by Taming - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Discovery and History of 3-Hydroxybutanenitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxybutanenitrile, a chiral molecule of significant interest in organic synthesis and drug development, has a rich history rooted in the exploration of nitrile chemistry. This guide provides a comprehensive overview of its discovery, historical and modern synthesis methodologies, and key chemical and physical properties. Detailed experimental protocols for its synthesis are presented, alongside a thorough analysis of its spectroscopic characterization. Furthermore, this document elucidates the mechanistic pathways of its formation and explores its emerging biological significance, particularly the antifungal properties of its stereoisomers, offering valuable insights for professionals in the field of medicinal chemistry and materials science.

Discovery and History

The first documented synthesis that paved the way for isolating compounds like 3-hydroxybutanenitrile can be traced back to the mid-20th century. A pivotal publication by F. Johnson and colleagues in the Journal of Organic Chemistry in 1962 detailed the preparation of 3-hydroxyglutaronitriles.[1][2][3][4][5] In their work, they described the synthesis of 4-chloro-3-hydroxybutanenitrile as a key intermediate, which is structurally very similar to 3-hydroxybutanenitrile. This early work on the reaction of epoxides with cyanide sources laid the foundational chemical principles for the synthesis of β-hydroxynitriles.

Subsequent research focused on refining the synthesis and exploring the utility of these compounds as versatile building blocks in organic chemistry. The development of stereoselective synthesis methods in the late 20th and early 21st centuries has been a significant milestone, enabling the production of enantiomerically pure (R)- and (S)-3-hydroxybutanenitrile. This has been crucial for investigating their distinct biological activities. The (R)-enantiomer, for instance, has been identified as a metabolite isolated from Aspergillus sp. and exhibits notable antifungal activity against a range of phytopathogenic fungi.[6]

Chemical and Physical Properties

3-Hydroxybutanenitrile, also known as β-hydroxybutyronitrile, is a clear, slightly yellow to amber liquid at room temperature.[7] It is a relatively small molecule with a polar hydroxyl group and a nitrile group, which contribute to its physical and chemical characteristics.

| Property | Value | Source |

| Molecular Formula | C₄H₇NO | [8][9][10] |

| Molecular Weight | 85.10 g/mol | [8] |

| CAS Number | 4368-06-3 | [8] |

| Boiling Point | 214 °C (lit.) | [7] |

| Density | 0.976 g/mL at 25 °C (lit.) | [7] |

| Refractive Index (n20/D) | 1.429 (lit.) | [7] |

| Synonyms | β-Hydroxybutyronitrile, 1-Cyanopropan-2-ol, 2-Cyanoisopropyl alcohol | [8] |

Synthesis of 3-Hydroxybutanenitrile

The most prevalent and historically significant method for synthesizing 3-hydroxybutanenitrile is through the nucleophilic ring-opening of an epoxide with a cyanide source. Propylene oxide serves as the readily available epoxide precursor.

General Reaction Scheme

The overall chemical transformation can be represented as follows:

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of 3-hydroxybutanenitrile, adapted from established methods for analogous compounds.[11]

Materials:

-

Propylene oxide

-

Potassium cyanide (KCN)

-

Sulfuric acid (H₂SO₄)

-

Water

-

Ethyl acetate

-

Sodium sulfate (anhydrous)

Procedure:

-

Preparation of Hydrogen Cyanide Solution: In a well-ventilated fume hood, a solution of potassium cyanide (1.0 equivalent) in water is carefully acidified with sulfuric acid to a pH of 8-10. This in situ generation of hydrogen cyanide should be performed with extreme caution due to the high toxicity of HCN gas.

-

Reaction: The aqueous hydrogen cyanide solution is cooled in an ice bath. Propylene oxide (1.0 equivalent) is then added dropwise to the stirred solution, maintaining the temperature between 20-25°C. The reaction mixture is stirred for several hours to ensure complete reaction.

-

Work-up: The reaction mixture is extracted multiple times with ethyl acetate. The combined organic layers are then dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed under reduced pressure using a rotary evaporator. The crude product can be further purified by vacuum distillation to yield pure 3-hydroxybutanenitrile.

Spectroscopic Data

The structural characterization of 3-hydroxybutanenitrile is typically achieved through spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

NMR Spectroscopy

| Nucleus | Chemical Shift (δ) ppm | Description |

| ¹H NMR | ~1.3 (d) | Methyl group (CH₃) protons |

| ~2.5 (d) | Methylene group (CH₂) protons | |

| ~4.2 (m) | Methine group (CH) proton | |

| Variable (br s) | Hydroxyl group (OH) proton | |

| ¹³C NMR | ~23 | Methyl carbon (CH₃) |

| ~27 | Methylene carbon (CH₂) | |

| ~64 | Methine carbon (CH-OH) | |

| ~118 | Nitrile carbon (CN) |

Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.[7][9][12][13][14][15][16]

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Functional Group | Description |

| 3600-3200 (broad) | O-H | Hydroxyl group stretching |

| 2950-2850 | C-H | Alkyl C-H stretching |

| 2260-2220 (sharp) | C≡N | Nitrile stretching |

Note: The broadness of the O-H stretch is indicative of hydrogen bonding.[17][18][19][20]

Reaction Mechanism and Biological Significance

Synthesis Reaction Mechanism

The synthesis of 3-hydroxybutanenitrile from propylene oxide proceeds via a nucleophilic ring-opening mechanism. The cyanide ion (CN⁻) acts as the nucleophile, attacking one of the carbon atoms of the epoxide ring.

The attack of the cyanide ion is regioselective, preferentially occurring at the less sterically hindered carbon of the epoxide ring, which in the case of propylene oxide is the terminal carbon. This results in the formation of an alkoxide intermediate, which is subsequently protonated by water to yield the final 3-hydroxybutanenitrile product.

Biological Significance and Antifungal Activity

As previously mentioned, the (R)-enantiomer of 3-hydroxybutanenitrile has demonstrated antifungal properties. While the precise molecular mechanism of its antifungal action is still under investigation, it is hypothesized to interfere with essential cellular processes in fungi.

Many antifungal agents target the fungal cell membrane or cell wall. For instance, azoles inhibit the synthesis of ergosterol, a crucial component of the fungal cell membrane, leading to increased membrane permeability and cell death.[21] Another class of antifungals, the echinocandins, disrupt the integrity of the fungal cell wall by inhibiting the synthesis of β-(1,3)-glucan.[21]

It is plausible that (R)-3-hydroxybutanenitrile or its metabolites could interact with enzymes involved in these or other vital pathways. For example, the nitrile group could potentially interact with the active site of certain enzymes, while the hydroxyl group could participate in hydrogen bonding interactions. Further research is needed to elucidate the specific molecular targets and signaling pathways affected by this compound.

One possible mode of action could involve the disruption of the fungal cell membrane, leading to the leakage of cellular contents and ultimately cell lysis. Alternatively, it could interfere with key metabolic pathways, such as cellular respiration or nutrient uptake. The accumulation of reactive oxygen species (ROS) is another common mechanism of antifungal agents, which can lead to oxidative stress and apoptosis.[22]

Conclusion

3-Hydroxybutanenitrile has evolved from a compound of academic interest to a valuable chiral building block with demonstrated biological activity. Its history is intertwined with the development of fundamental organic reactions, and its future potential in drug discovery, particularly in the development of new antifungal agents, is significant. The detailed methodologies and data presented in this guide are intended to serve as a valuable resource for researchers and scientists working in this exciting field. Further exploration into the biological mechanisms of its enantiomers will undoubtedly open new avenues for therapeutic intervention.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. journals.iucr.org [journals.iucr.org]

- 3. PROCESS FOR THE SYNTHESIS OF 3-HYDROXYGLUTARONITRILE - Patent 2102151 [data.epo.org]

- 4. researchgate.net [researchgate.net]

- 5. CN101553462A - Process for the synthesis of 3-hydroxyglutaronitrile - Google Patents [patents.google.com]

- 6. (3R)-3-hydroxybutanenitrile | C4H7NO | CID 7022523 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. web.pdx.edu [web.pdx.edu]

- 8. 3-Hydroxybutanenitrile | C4H7NO | CID 107273 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 10. GSRS [precision.fda.gov]

- 11. US20100029898A1 - Process for the synthesis of 3-hydroxyglutaronitrile - Google Patents [patents.google.com]

- 12. 13C nmr spectrum of 3-hydroxybutanone C4H8O2 CH3COCH(OH)CH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of acetoin C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. low/high resolution 1H proton nmr spectrum of 3-hydroxybutanone C4H8O2 CH3COCH(OH)CH3 analysis interpretation of chemical shifts ppm spin spin line splitting H-1 acetoin 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 15. 3-HYDROXYBUTYRONITRILE(4368-06-3) 1H NMR spectrum [chemicalbook.com]

- 16. exact-sciences.tau.ac.il [exact-sciences.tau.ac.il]

- 17. Propanenitrile, 3-hydroxy- [webbook.nist.gov]

- 18. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 19. spectroscopyonline.com [spectroscopyonline.com]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. Fungal Drug Response and Antimicrobial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 22. In vitro antifungal activity and possible mechanisms of action of chelerythrine - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of (R)-3-Hydroxybutanenitrile: A Technical Guide

Introduction: This guide provides a comprehensive overview of the key spectroscopic data for (R)-3-Hydroxybutanenitrile (CAS: 125103-95-9), a chiral hydroxynitrile of interest in organic synthesis and pharmaceutical development. Due to the limited availability of experimentally-derived public data for the specific (R)-enantiomer, this document presents expected spectroscopic values for 3-Hydroxybutanenitrile based on its chemical structure and established principles of NMR, IR, and MS spectroscopy. Detailed, generalized experimental protocols for obtaining such data are also provided for researchers in the field.

Spectroscopic Data Summary

The following tables summarize the expected quantitative spectroscopic data for 3-Hydroxybutanenitrile. This data is predicted based on the molecular structure and typical values for the functional groups present.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~ 4.2 | Multiplet | 1H | CH-OH |

| ~ 3.5 | Singlet (broad) | 1H | OH |

| ~ 2.6 | Doublet of Doublets | 2H | CH₂-CN |

| ~ 1.3 | Doublet | 3H | CH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) (ppm) | Assignment |

| ~ 118 | CN |

| ~ 65 | CH-OH |

| ~ 28 | CH₂-CN |

| ~ 22 | CH₃ |

Table 3: Expected IR Absorption Data

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3600 - 3200 (broad) | O-H | Stretching |

| 2980 - 2850 | C-H | Stretching |

| 2260 - 2240 | C≡N | Stretching |

| 1450 - 1375 | C-H | Bending |

| 1100 - 1000 | C-O | Stretching |

Table 4: Predicted Mass Spectrometry Data

| m/z | Ion |

| 85 | [M]⁺ (Molecular Ion) |

| 70 | [M - CH₃]⁺ |

| 45 | [CH₃-CH=OH]⁺ |

| 41 | [CH₂=CH-CN]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

-

Ensure the solution height in the NMR tube is approximately 4-5 cm.

-

-

Data Acquisition (¹H and ¹³C NMR):

-

The NMR spectra are recorded on a 400 MHz (or higher) spectrometer.

-

For ¹H NMR, the spectral width is typically set from 0 to 10 ppm. A sufficient number of scans (e.g., 16 or 32) are acquired to ensure a good signal-to-noise ratio.

-

For ¹³C NMR, the spectral width is set from 0 to 220 ppm. A larger number of scans is required due to the low natural abundance of ¹³C.

-

The chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

2. Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Place a small drop of liquid this compound directly onto the center of the ATR crystal.

-

-

Data Acquisition:

-

Acquire a background spectrum of the empty, clean ATR crystal.

-

Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Typically, 16 or 32 scans are co-added to improve the signal-to-noise ratio.

-

The final spectrum is presented in terms of transmittance or absorbance.

-

3. Mass Spectrometry (MS)

-

Sample Preparation (Electron Ionization - EI):

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Further dilute this stock solution to a final concentration of 1-10 µg/mL.

-

-

Data Acquisition:

-

The sample is introduced into the mass spectrometer, often via direct infusion or through a gas chromatography (GC) inlet.

-

For EI-MS, a standard electron energy of 70 eV is used to ionize the sample.

-

The mass analyzer scans a mass-to-charge (m/z) range, for example, from m/z 10 to 200, to detect the molecular ion and fragment ions.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: Workflow for Spectroscopic Analysis.

Thermodynamic properties of (R)-3-Hydroxybutanenitrile

An In-depth Technical Guide on the Thermodynamic Properties of (R)-3-Hydroxybutanenitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the currently available thermodynamic properties of this compound. Due to a notable scarcity of experimental data for this specific enantiomer, this document also furnishes detailed experimental protocols for key thermodynamic measurements and a plausible synthetic route, enabling researchers to generate the necessary data for their work.

Introduction

This compound is a chiral molecule of interest in organic synthesis and drug development. Its functional groups, a hydroxyl and a nitrile, make it a versatile building block for the synthesis of more complex chiral molecules. A thorough understanding of its thermodynamic properties is crucial for process design, reaction optimization, and safety assessments in its application. This guide aims to consolidate the known information and provide a framework for obtaining missing experimental data.

Physicochemical Properties

Table 1: Physicochemical Properties of 3-Hydroxybutanenitrile (Racemate)

| Property | Value | Source |

| Molecular Formula | C₄H₇NO | --INVALID-LINK--[1] |

| Molecular Weight | 85.11 g/mol | --INVALID-LINK--[1] |

| Boiling Point | 214 °C (at 1 atm) | --INVALID-LINK--[2] |

| CAS Number (Racemate) | 4368-06-3 | --INVALID-LINK--[1] |

| CAS Number ((R)-enantiomer) | 125103-95-9 | --INVALID-LINK--[3] |

Synthesis of this compound

A reliable method for the synthesis of the specific enantiomer is paramount for any experimental investigation. While a direct, detailed protocol for this compound is not explicitly published, a biocatalytic approach for a closely related precursor, (R)-4-chloro-3-hydroxybutanenitrile, offers a promising route. This method involves the kinetic resolution of (±)-5-(chloromethyl)-4,5-dihydroisoxazole using a site-saturated mutagenesis-derived aldoxime dehydratase.[4] The resulting (R)-4-chloro-3-hydroxybutanenitrile can then potentially be dehalogenated to yield this compound.

A more traditional synthetic approach for a related compound, 2-hydroxybutanenitrile, involves the reaction of propanal with sodium cyanide and sodium bisulfite.[5] Adaptation of this method using a chiral auxiliary or a chiral catalyst could potentially yield the desired (R)-enantiomer of 3-hydroxybutanenitrile.

Logical Workflow for a Potential Synthesis:

Caption: Potential synthetic pathways to this compound.

Experimental Protocols for Thermodynamic Data Determination

Given the lack of published experimental data, this section provides detailed, generalized protocols for determining key thermodynamic properties of this compound. These protocols are based on standard methodologies for organic liquids.

Enthalpy of Combustion via Bomb Calorimetry

The standard enthalpy of combustion can be determined using a bomb calorimeter.

Experimental Workflow:

Caption: Workflow for Bomb Calorimetry Experiment.

Methodology:

-

Sample Preparation: A precisely weighed sample of this compound (typically 0.5 - 1.0 g) is placed in a crucible inside the bomb. A fuse wire of known length and heat of combustion is attached to the ignition circuit, with the wire in contact with the sample.

-

Bomb Assembly and Pressurization: The bomb is sealed and purged with oxygen to remove atmospheric nitrogen. It is then filled with pure oxygen to a pressure of approximately 30 atm.

-

Calorimeter Setup: The sealed bomb is placed in a calorimeter bucket containing a known mass of water. The calorimeter is assembled with a stirrer and a high-precision thermometer.

-

Ignition and Temperature Measurement: The system is allowed to reach thermal equilibrium. The initial temperature is recorded for a period before the sample is ignited. The temperature is then recorded at regular intervals until a stable final temperature is reached.

-

Data Analysis: The heat capacity of the calorimeter system is predetermined by combusting a standard substance (e.g., benzoic acid). The heat of combustion of the sample is calculated from the observed temperature change, the heat capacity of the calorimeter, and corrections for the heat of ignition and any side reactions.

Heat Capacity and Phase Transitions via Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat capacity of the substance as a function of temperature and to determine the enthalpies of any phase transitions (e.g., melting, boiling).

Experimental Workflow:

Caption: Workflow for Differential Scanning Calorimetry.

Methodology:

-

Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of this compound is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed with a specific temperature range and heating/cooling rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

-

Measurement: The DSC measures the difference in heat flow required to maintain the sample and reference at the same temperature as the furnace temperature is changed.

-

Data Analysis: The heat capacity is determined from the heat flow signal. The enthalpy of phase transitions is calculated by integrating the area of the peaks in the DSC thermogram.

Vapor Pressure Determination

The vapor pressure as a function of temperature can be determined using various methods, such as the static or effusion method. The choice of method depends on the expected vapor pressure range. For a compound with a boiling point of 214 °C, the static method is likely more appropriate for measurements near ambient temperature.

Logical Relationship for Vapor Pressure Measurement:

Caption: Logic for Vapor Pressure Determination.

Methodology:

-

Sample Preparation: The this compound sample is thoroughly degassed to remove any dissolved volatile impurities.

-

Measurement: A small amount of the liquid is introduced into a thermostatted, evacuated chamber connected to a pressure transducer. The system is allowed to reach equilibrium at a set temperature, and the vapor pressure is recorded.

-

Temperature Dependence: The measurement is repeated at various temperatures to obtain the vapor pressure curve.

-

Data Analysis: The enthalpy of vaporization can be calculated from the slope of a plot of the natural logarithm of the vapor pressure versus the inverse of the absolute temperature (Clausius-Clapeyron equation).

Conclusion

The thermodynamic properties of this compound are essential for its effective use in research and development. This guide highlights the current knowledge gap and provides a clear path forward for researchers to obtain the necessary experimental data. By following the outlined synthetic considerations and detailed experimental protocols, scientists can systematically characterize the thermodynamic behavior of this important chiral building block, thereby facilitating its application in the synthesis of novel pharmaceuticals and other high-value chemicals.

References

- 1. 3-Hydroxybutanenitrile | C4H7NO | CID 107273 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-HYDROXYBUTYRONITRILE | 4368-06-3 [amp.chemicalbook.com]

- 3. (3R)-3-hydroxybutanenitrile | C4H7NO | CID 7022523 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. d-nb.info [d-nb.info]

- 5. Organic Syntheses Procedure [orgsyn.org]

Solubility Profile of (R)-3-Hydroxybutanenitrile in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of (R)-3-Hydroxybutanenitrile, a key chiral intermediate in the synthesis of various pharmaceutical compounds. Understanding the solubility of this molecule in different organic solvents is critical for its efficient use in synthesis, purification, and formulation development. This document presents available solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Core Data Presentation: Solubility Summary

Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in published literature. However, based on its chemical structure, which includes a polar hydroxyl (-OH) group, a polar nitrile (-CN) group, and a short alkyl chain, its solubility behavior can be predicted and is qualitatively known in some solvents. The following table summarizes the available qualitative data and provides predicted solubility classifications based on the principle of "like dissolves like."

| Solvent Class | Solvent | Predicted/Reported Solubility | Rationale for Prediction |

| Halogenated | Dichloromethane (DCM) | Soluble | The moderate polarity of DCM can effectively solvate the entire this compound molecule. |

| Esters | Ethyl Acetate | Soluble | Ethyl acetate's polarity is suitable for dissolving compounds with both polar functional groups and a small nonpolar component. |

| Alcohols | Methanol | Very Soluble (Predicted) | As a polar protic solvent, methanol can form strong hydrogen bonds with the hydroxyl group of this compound, leading to high solubility. |

| Ethanol | Very Soluble (Predicted) | Similar to methanol, ethanol's polar protic nature allows for favorable interactions and high solubility. | |

| Ketones | Acetone | Soluble (Predicted) | Acetone is a polar aprotic solvent that can effectively solvate the polar nitrile and hydroxyl groups. |

| Ethers | Diethyl Ether | Sparingly Soluble (Predicted) | The low polarity of diethyl ether makes it a poor solvent for the highly polar functional groups of this compound. |

| Tetrahydrofuran (THF) | Soluble (Predicted) | THF is more polar than diethyl ether and is expected to show better solvation of this compound. | |

| Aromatic | Toluene | Sparingly Soluble (Predicted) | The nonpolar nature of toluene makes it a poor solvent for this polar molecule. |

| Hydrocarbons | Hexane | Insoluble (Predicted) | As a nonpolar solvent, hexane is unlikely to dissolve the polar this compound to any significant extent. |

Experimental Protocols: Solubility Determination

To obtain precise quantitative solubility data, a standardized experimental protocol is essential. The "shake-flask" method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[1][2]

Objective:

To determine the saturation solubility of this compound in a selection of organic solvents at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is necessary to ensure that a saturated solution is formed.[3]

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker or on a stirring plate set to a constant temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.[2]

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.

-

-

Gravimetric Analysis (for non-volatile solvents):

-

Accurately weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solute.

-

Once the solvent is completely removed, re-weigh the vial containing the solid residue.

-

The solubility can be calculated from the mass of the dissolved solid and the mass (or volume) of the solvent.[4]

-

-

Instrumental Analysis (e.g., HPLC or UV-Vis):

-

Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical instrument.

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Analyze the standard solutions and the diluted sample solution using a validated HPLC or UV-Vis spectrophotometry method.[5]

-

Construct a calibration curve from the data of the standard solutions.

-

Determine the concentration of this compound in the diluted sample from the calibration curve and calculate the original concentration in the saturated solution, taking into account the dilution factor.

-

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

Caption: Workflow for Solubility Determination via the Shake-Flask Method.

References

An In-Depth Technical Guide on the Stability and Degradation Pathways of (R)-3-Hydroxybutanenitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and degradation pathways of (R)-3-Hydroxybutanenitrile. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding the chemical behavior of this compound under various stress conditions, facilitating the development of stable formulations and robust analytical methods.

Introduction

This compound is a chiral molecule of interest in organic synthesis and as a potential building block for pharmaceutical compounds. A thorough understanding of its stability profile is critical for its effective use in drug development and manufacturing. This guide details its degradation under hydrolytic and thermal stress, outlines potential enzymatic degradation, and discusses compatibility with common pharmaceutical excipients.

Chemical Stability and Degradation Pathways

This compound is susceptible to degradation through several pathways, including hydrolysis, thermal decomposition, and enzymatic action. Under recommended storage conditions of 2-8°C in a dry, well-ventilated place, the compound is generally stable.[1] However, exposure to elevated temperatures, acidic, or basic conditions can lead to significant degradation.

Hydrolytic Degradation

The primary pathway for hydrolytic degradation of this compound is the conversion of the nitrile group to a carboxylic acid, forming (R)-3-hydroxybutyric acid. This reaction can be catalyzed by both acid and base.

Acid-Catalyzed Hydrolysis: In the presence of a dilute acid (e.g., HCl) and heat, the nitrile group undergoes hydrolysis to form (R)-3-hydroxybutyric acid and an ammonium salt.[2] The reaction proceeds through an amide intermediate.

Base-Catalyzed Hydrolysis: Under basic conditions (e.g., NaOH) with heating, the nitrile is hydrolyzed to the carboxylate salt of (R)-3-hydroxybutyric acid and ammonia.[2] To obtain the free carboxylic acid, a subsequent acidification step is required.

Thermal Degradation

At elevated temperatures, this compound is expected to undergo thermal decomposition. While specific studies on this molecule are limited, information on related compounds suggests potential degradation pathways. For instance, gas-phase thermolysis of β-hydroxynitriles can occur through a six-membered cyclic transition state.[3] The thermal decomposition of related polymers like polyacrylonitrile yields a variety of nitrile-containing compounds and hydrogen cyanide at very high temperatures.[4] For this compound, thermal stress is likely to lead to dehydration and potentially elimination reactions. Hazardous decomposition products formed under fire conditions include carbon monoxide and nitrogen oxides.[1]

Enzymatic Degradation

Enzymatic hydrolysis represents a significant degradation pathway for this compound, particularly in biological systems. Nitrilase or a combination of nitrile hydratase and amidase enzymes can catalyze the hydrolysis of the nitrile group to the corresponding carboxylic acid, (R)-3-hydroxybutyric acid.[2][5] This biotransformation is a key consideration in the context of metabolism and potential environmental fate.

Quantitative Degradation Data

Forced degradation studies are essential to quantitatively assess the stability of this compound. The following tables present illustrative data from hypothetical forced degradation experiments.

Table 1: Illustrative Hydrolytic Degradation of this compound after 48 hours

| Condition | Temperature (°C) | % Degradation (Illustrative) | Primary Degradation Product |

| 0.1 M HCl | 60 | 15.2 | (R)-3-Hydroxybutyric acid |

| Water (pH 7) | 60 | 1.8 | (R)-3-Hydroxybutyric acid |

| 0.1 M NaOH | 60 | 25.8 | Sodium (R)-3-hydroxybutyrate |

Table 2: Illustrative Thermal and Oxidative Degradation of this compound after 24 hours

| Condition | Temperature (°C) | % Degradation (Illustrative) | Potential Degradation Products |

| Dry Heat | 80 | 8.5 | Dehydration and elimination products |

| 3% H₂O₂ | 25 | 5.3 | Oxidized derivatives |

Experimental Protocols

Forced Degradation Study Protocol

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

-

This compound

-

0.1 M Hydrochloric acid

-

0.1 M Sodium hydroxide

-

3% Hydrogen peroxide

-

Purified water

-

HPLC-grade acetonitrile and methanol

-

Phosphate buffer

Procedure:

-

Acid Hydrolysis: Dissolve 10 mg of this compound in 10 mL of 0.1 M HCl. Heat at 60°C for 48 hours.

-

Base Hydrolysis: Dissolve 10 mg of this compound in 10 mL of 0.1 M NaOH. Heat at 60°C for 48 hours.

-

Neutral Hydrolysis: Dissolve 10 mg of this compound in 10 mL of purified water. Heat at 60°C for 48 hours.

-

Oxidative Degradation: Dissolve 10 mg of this compound in 10 mL of 3% H₂O₂. Store at room temperature for 24 hours.

-

Thermal Degradation: Place 10 mg of solid this compound in an oven at 80°C for 24 hours.

-

Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute with mobile phase to a suitable concentration for HPLC analysis.

Stability-Indicating HPLC Method

Objective: To develop a stability-indicating HPLC method for the quantification of this compound and its degradation products.

Chromatographic Conditions (Proposed):

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase: Gradient elution with Mobile Phase A (0.1% phosphoric acid in water) and Mobile Phase B (acetonitrile).

-

Gradient Program:

-

0-5 min: 5% B

-

5-20 min: 5% to 60% B

-

20-25 min: 60% B

-

25-26 min: 60% to 5% B

-

26-30 min: 5% B

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 210 nm

-

Injection Volume: 10 µL

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Drug-Excipient Compatibility Study Protocol

Objective: To assess the compatibility of this compound with common pharmaceutical excipients.

Materials:

-

This compound

-

Excipients: Lactose, Microcrystalline cellulose, Starch, Magnesium stearate, Croscarmellose sodium, Povidone.

-

Purified water

Procedure:

-

Prepare binary mixtures of this compound and each excipient in a 1:1 ratio.

-

Prepare a physical mixture of all components.

-

For each mixture, prepare two sets: one dry and one with the addition of 5% w/w water.

-

Store the samples at 40°C/75% RH for 4 weeks.

-

Analyze the samples at initial, 2-week, and 4-week time points for appearance, and quantify the remaining this compound and any degradation products by a validated stability-indicating HPLC method.

Visualizations

Caption: Proposed degradation pathways of this compound.

Caption: Workflow for a forced degradation study.

Caption: Potential metabolic pathway of this compound.

Conclusion

This technical guide provides a foundational understanding of the stability and degradation of this compound. The primary degradation pathways involve hydrolysis of the nitrile group to a carboxylic acid under both acidic and basic conditions, with enzymatic degradation also being a significant route. Thermal degradation is likely to proceed via dehydration and elimination reactions. The provided experimental protocols offer a starting point for conducting detailed stability and compatibility studies. The illustrative quantitative data and visual diagrams serve to contextualize the stability profile of this compound for researchers and drug development professionals. Further empirical studies are recommended to establish precise kinetic parameters and confirm the identity of all degradation products under various stress conditions.

References

The Natural Occurrence and Antifungal Properties of 3-Hydroxybutanenitrile: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the natural occurrence of 3-hydroxybutanenitrile, a hydroxynitrile compound with documented antimicrobial properties. The primary focus of this guide is on its isolation from fungal sources, specifically the endophytic fungus Aspergillus sp. KJ-9. This document details generalized experimental protocols for the extraction, purification, and identification of 3-hydroxybutanenitrile from fungal cultures. Furthermore, a putative biosynthetic pathway is proposed based on established biochemical principles of nitrile metabolism in fungi. Quantitative data on its biological activity is presented, and key experimental workflows and metabolic pathways are visualized using diagrams to aid researchers, scientists, and drug development professionals in their understanding of this bioactive molecule.

Introduction

3-Hydroxybutanenitrile, also known as β-hydroxybutyronitrile, is a small organic compound containing both a hydroxyl and a nitrile functional group.[1] While synthetic routes to this molecule are established, its presence in nature has been less explored. Recent research has identified (R)-3-hydroxybutanenitrile as a secondary metabolite produced by an endophytic fungus, Aspergillus sp. KJ-9, isolated from the stem bark of Melia azedarach.[2][3] This discovery is significant as the compound has demonstrated notable antifungal and antibacterial activities, suggesting its potential as a lead compound in the development of new antimicrobial agents.[2][3]

This guide aims to consolidate the available technical information on the natural occurrence of 3-hydroxybutanenitrile, providing a valuable resource for researchers in the fields of natural product chemistry, mycology, and drug discovery.

Natural Occurrence

The primary documented natural source of 3-hydroxybutanenitrile is the endophytic fungus Aspergillus sp. KJ-9.[2][3] Endophytic fungi reside within the tissues of living plants and are known to produce a diverse array of bioactive secondary metabolites. The isolation of this compound from this fungus highlights the potential of endophytic microorganisms as a source of novel chemical entities.[2][3]

To date, there is limited information on the occurrence of 3-hydroxybutanenitrile in other natural sources such as plants, bacteria, or other fungal species. Further research is required to explore the broader distribution of this compound in nature.

Quantitative Data on Biological Activity

This compound has been reported to exhibit antibacterial activity against a range of pathogenic bacteria. The minimum inhibitory concentrations (MICs) are summarized in the table below.

| Test Organism | Minimum Inhibitory Concentration (MIC) in µM |

| Escherichia coli | 25-50 |

| Bacillus subtilis | 25-50 |

| Bacillus cereus | 25-50 |

| Staphylococcus aureus | 25-50 |

| Data sourced from a review by Al-Fakih and Almaqtri (2019), which cites the original work of Xiao et al. (2014).[3] |

Experimental Protocols

While the full experimental details from the primary literature are not available, a generalized protocol for the extraction, isolation, and identification of 3-hydroxybutanenitrile from a fungal culture can be proposed based on standard methodologies for fungal secondary metabolites.

Fungal Cultivation and Fermentation

-

Strain and Culture Conditions: The endophytic fungus Aspergillus sp. KJ-9 is cultured on a suitable nutrient-rich medium, such as Potato Dextrose Agar (PDA) for initial growth and then transferred to a liquid fermentation medium, for example, Potato Dextrose Broth (PDB).

-

Fermentation: The fungus is grown under static or shaking conditions at a controlled temperature (e.g., 25-28 °C) for a period sufficient for the production of secondary metabolites (typically 14-28 days).

Extraction of Metabolites

-

Separation of Mycelia and Broth: The fungal culture is harvested, and the mycelia are separated from the culture broth by filtration.

-

Solvent Extraction: Both the mycelial biomass and the culture filtrate are extracted with an appropriate organic solvent. Given the polar nature of 3-hydroxybutanenitrile, a solvent such as ethyl acetate is a suitable choice for extracting the culture filtrate. The mycelia can be extracted with a more polar solvent like methanol or a mixture of methanol and dichloromethane.

-

Concentration: The organic extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Purification and Isolation

-

Chromatographic Techniques: The crude extract is subjected to a series of chromatographic separations to isolate the pure compound.

-

Silica Gel Column Chromatography: The crude extract is first fractionated using silica gel column chromatography with a gradient elution system of increasing polarity (e.g., hexane-ethyl acetate followed by dichloromethane-methanol).

-

Sephadex LH-20 Chromatography: Fractions containing the target compound are further purified using size-exclusion chromatography on Sephadex LH-20 with methanol as the eluent to remove pigments and other impurities.

-

High-Performance Liquid Chromatography (HPLC): Final purification is achieved using preparative or semi-preparative HPLC, likely on a C18 reversed-phase column with a mobile phase such as a methanol-water or acetonitrile-water gradient.

-

Structure Elucidation and Identification

-

Spectroscopic Analysis: The structure of the purified compound is determined using a combination of spectroscopic methods:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition (High-Resolution Mass Spectrometry).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to elucidate the chemical structure and stereochemistry.

-

-

Chiral Analysis: The absolute configuration of the stereocenter at C-3 can be determined by comparing the optical rotation of the isolated compound with that of synthetic standards or by using chiral chromatography.

Putative Biosynthetic Pathway

The biosynthetic pathway for 3-hydroxybutanenitrile in Aspergillus sp. KJ-9 has not yet been elucidated. However, a plausible pathway can be proposed based on known metabolic pathways for related compounds in fungi. The pathway likely starts from the common metabolite acetoacetyl-CoA, which is an intermediate in fatty acid metabolism.

-

Reduction: Acetoacetyl-CoA is reduced to 3-hydroxybutyryl-CoA by a 3-hydroxyacyl-CoA dehydrogenase.

-

Hydrolysis: The thioester bond of 3-hydroxybutyryl-CoA is hydrolyzed to yield 3-hydroxybutyric acid.

-

Decarboxylation and Amination: While less common, a pathway involving decarboxylation and subsequent amination could lead to an amino intermediate.

-

Oxidation and Cyanation: A more likely route involves the conversion of an amino acid precursor. Alternatively, a cyanohydrin synthase could catalyze the addition of a cyanide group to a 3-oxobutanal intermediate, though this is speculative.

A simplified putative pathway is presented below, starting from the reduction of acetoacetate.

Conclusion and Future Perspectives

The discovery of this compound as a natural product from the endophytic fungus Aspergillus sp. KJ-9 opens up new avenues for research in antimicrobial drug discovery. The compound's activity against several pathogenic bacteria warrants further investigation into its mechanism of action and potential therapeutic applications.

Future research should focus on several key areas:

-

Full Elucidation of the Biosynthetic Pathway: Understanding the enzymatic machinery responsible for the synthesis of 3-hydroxybutanenitrile could enable its biotechnological production through metabolic engineering.

-

Broader Screening for Natural Occurrence: Investigating other fungal endophytes and different microbial sources may reveal a wider distribution of this and related hydroxynitriles.

-

Quantitative Analysis in Natural Sources: Determining the concentration of 3-hydroxybutanenitrile in its natural host will provide insights into its ecological role.

-

In-depth Biological Activity Studies: A comprehensive evaluation of its antifungal, antibacterial, and potentially other biological activities is necessary to fully assess its therapeutic potential.

This technical guide provides a foundational understanding of the natural occurrence of 3-hydroxybutanenitrile and serves as a starting point for further scientific exploration of this promising bioactive molecule.

References

The Enigmatic Antifungal Agent: A Technical Deep Dive into the Biological Role of (R)-3-Hydroxybutanenitrile in Fungi

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today sheds light on the biological significance of (R)-3-Hydroxybutanenitrile, a nitrile-containing secondary metabolite produced by the fungus Aspergillus sp. KJ-9. This document provides researchers, scientists, and drug development professionals with an in-depth analysis of its known antifungal properties, putative biosynthetic origins, and the methodologies crucial for its study. While significant gaps in the understanding of its precise mechanism of action and biosynthetic pathway remain, this guide consolidates the current knowledge and paves the way for future research into its potential as a novel antifungal agent.

Introduction

This compound is a chiral hydroxynitrile identified as a metabolite with pronounced antifungal activity against a variety of phytopathogenic fungi[1]. As a member of the nitrile family, its biological role is of considerable interest, given the diverse functions of nitrile-containing compounds in microbial metabolism, including their involvement in defense mechanisms and as intermediates in various metabolic pathways[2][3]. This technical guide aims to provide a detailed overview of the current understanding of this compound in the context of fungal biology.

Antifungal Activity

While the initial discovery highlighted its broad-spectrum antifungal properties, specific quantitative data regarding the minimum inhibitory concentrations (MICs) of this compound against a comprehensive panel of fungal pathogens are not extensively documented in publicly available literature. The general antifungal activity of nitriles can vary significantly, with some demonstrating potent inhibitory effects while others are considerably weaker antifungal agents[3]. Further research is critically needed to quantify the antifungal efficacy of this compound against a wider range of fungal species, including clinically relevant pathogens.

Biosynthesis and Metabolism

The precise biosynthetic pathway of this compound in Aspergillus sp. KJ-9 has not yet been elucidated. However, based on the known metabolism of nitriles and related compounds in fungi, a putative pathway can be hypothesized. The formation of the cyanohydrin structure likely involves the enzymatic addition of a cyanide group to a four-carbon precursor. Key enzyme families that may be involved in its biosynthesis and subsequent metabolism include:

-

Hydroxynitrile Lyases (HNLs): These enzymes catalyze the reversible cleavage of cyanohydrins to a carbonyl compound and hydrogen cyanide. In the context of biosynthesis, an (R)-selective HNL could potentially catalyze the synthesis of this compound from a suitable ketone or aldehyde precursor and a cyanide source.

-